REACTION_SMILES
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[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH:1]1([c:6]2[c:7]([OH:13])[cH:8][cH:9][c:10]([F:12])[cH:11]2)[CH2:2][CH2:3][CH2:4][CH2:5]1.[Cl:21][C:22](=[O:23])[O:24][CH3:25].[Cl:26][CH2:27][Cl:28]>>[CH:1]1([c:6]2[c:7]([O:13][C:22](=[O:23])[O:24][CH3:25])[cH:8][cH:9][c:10]([F:12])[cH:11]2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(F)cc1C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COC(=O)Oc1ccc(F)cc1C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |